molecular formula C15H21N5O6 B1459951 N2-Isobutyryl-2'-O-methyl-guanosine CAS No. 63264-29-9

N2-Isobutyryl-2'-O-methyl-guanosine

Cat. No. B1459951
CAS RN: 63264-29-9
M. Wt: 367.36 g/mol
InChI Key: RPULCYXEYODQOG-AKAIJSEGSA-N
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Description

N2-Isobutyryl-2’-O-methyl-guanosine (IBG) is a modified nucleoside that has gained significant attention in recent years due to its potential therapeutic and industrial applications . It is a derivative of guanosine, a nucleoside that is a building block of RNA and DNA .


Synthesis Analysis

The synthesis of N2-Isobutyryl-2’-O-methyl-guanosine involves the alkylation of O6-trimethylsilylethyl-3’,5’-di-tert-butylsilanediyl guanosine . It is also made using an oxime opening of the 5’ position and a methylation at the 2’ position .


Molecular Structure Analysis

The molecular formula of N2-Isobutyryl-2’-O-methyl-guanosine is C15H21N5O6 . It contains total 49 bond(s); 28 non-H bond(s), 8 multiple bond(s), 5 rotatable bond(s), 3 double bond(s), 5 aromatic bond(s), 2 five-membered ring(s), 1 six-membered ring(s), 1 nine-membered ring(s), 1 secondary amide(s) (aliphatic), 1 guanidine derivative(s), 1 secondary amine(s) (aromatic), 2 hydroxyl group(s) .


Chemical Reactions Analysis

While specific chemical reactions involving N2-Isobutyryl-2’-O-methyl-guanosine are not detailed in the search results, it is known that it can be used as an activator for DNA synthesis .


Physical And Chemical Properties Analysis

The physical and chemical properties of N2-Isobutyryl-2’-O-methyl-guanosine include a molecular weight of 367.36 g/mol and a predicted density of 1.68±0.1 g/cm3 . It is a white to off-white powder .

Scientific Research Applications

Nucleic Acid Research

“N2-Isobutyryl-2’-O-methyl-guanosine” is commonly used in the field of nucleic acid research . It is a modified form of guanosine and is often utilized as a substrate to study various enzymatic reactions related to DNA and RNA synthesis .

Viral Infections Research

“N2-Isobutyryl-2’-O-methyl-guanosine” is used in the research of viral infections, particularly those caused by the herpes simplex virus . This compound exhibits potent antiviral activity by inhibiting viral replication and dissemination .

Cancer Research

“N2-Isobutyryl-2’-O-methyl-guanosine” is used in the research of certain diseases, including cancer . It acts as an antineoplastic compound and exhibits potent activity against specific tumor cells . Its mechanism of action involves inhibiting cell growth and inducing apoptosis .

DNA Synthesis

“N2-Isobutyryl-2’-O-methyl-guanosine” (IBOG) is a modified nucleoside that can be used as an activator for DNA synthesis . It is a high purity, high quality chemical with CAS No. 63264-29-9 .

Biochemical and Nanotechnology Studies

“N2-Isobutyryl-2’-O-methyl-guanosine” is used in the preparation of synthetic RNA derivatives such as native-like crosslinked duplex RNA for use in biochemical and nanotechnology studies .

Preparation of Synthetic RNA Derivatives

“N2-Isobutyryl-2’-O-methyl-guanosine” is used in the preparation of synthetic RNA derivatives such as native-like crosslinked duplex RNA for use in biochemical and nanotechnology studies .

Antiviral Research

“N2-Isobutyryl-2’-O-methyl-guanosine” is a novel compound used in the research of viral infections, particularly those caused by the herpes simplex virus . This compound exhibits potent antiviral activity by inhibiting viral replication and dissemination .

Biomedicine Research

“2’-O-Methyl-N2-isobutyroylguanosine” is a biomedicine used in the research of certain diseases, including cancer . It acts as an antineoplastic compound and exhibits potent activity against specific tumor cells . Its mechanism of action involves inhibiting cell growth and inducing apoptosis .

Safety And Hazards

While specific safety and hazard information for N2-Isobutyryl-2’-O-methyl-guanosine is not detailed in the search results, general safety measures include avoiding contact with skin and eyes, avoiding formation of dust and aerosols, and providing appropriate exhaust ventilation at places where dust is formed .

Future Directions

N2-Isobutyryl-2’-O-methyl-guanosine has potential therapeutic and industrial applications. It has been studied for its role in drug development, with promising results in preclinical studies. It has also been studied in clinical trials for its potential therapeutic effects in various diseases, including viral infections and cancer . It has potential applications in environmental research and industrial research .

properties

IUPAC Name

N-[9-[(2R,3R,4R,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-6-oxo-1H-purin-2-yl]-2-methylpropanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21N5O6/c1-6(2)12(23)18-15-17-11-8(13(24)19-15)16-5-20(11)14-10(25-3)9(22)7(4-21)26-14/h5-7,9-10,14,21-22H,4H2,1-3H3,(H2,17,18,19,23,24)/t7-,9-,10-,14-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPULCYXEYODQOG-AKAIJSEGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)NC1=NC2=C(C(=O)N1)N=CN2C3C(C(C(O3)CO)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C(=O)NC1=NC2=C(C(=O)N1)N=CN2[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21N5O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N2-Isobutyryl-2'-O-methyl-guanosine

Synthesis routes and methods

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5
Citations
I Zlatev, JJ Vasseur, F Morvan - Tetrahedron, 2007 - Elsevier
We present a novel route for the synthesis of N 2 -isobutyryl-2′-O-methyl guanosine, introducing 3′,5′-di-tert-butylsilyl and O 6 -trimethylsilylethyl groups as efficient protections …
Number of citations: 10 www.sciencedirect.com
J Matulic-Adamic, P Haeberli, AB DiRenzo… - … Nucleotides & Nucleic …, 1997 - Taylor & Francis
… does not work well for purine 2'-deoxynucleosides28 we used a two-step procedure for the introduction of the azido group into the 5'position of N2-isobutyryl-2'-O-methyl guanosine (6).…
Number of citations: 3 www.tandfonline.com
S Milton - 2021 - search.proquest.com
Basic structures of natural oligonucleotides (ONs) are RNA and DNA are giving rise toconformations and secondary structures inside cells and are the fundamentals for life. …
Number of citations: 2 search.proquest.com
I Zlatev, H Dutartre, I Barvik, J Neyts… - Journal of medicinal …, 2008 - ACS Publications
GC dinucleosides exhibiting a phosphoramidate internucleosidic linkage with neutral, amphiphile, positively or negatively charged side chains were synthesized. Their potential …
Number of citations: 13 pubs.acs.org
S Priet, I Zlatev, I Barvik Jr, K Geerts… - Journal of medicinal …, 2010 - ACS Publications
Phosphoramidate dinucleosides named “GC 3′-OH” series, carrying various phosphoramidate linkages have been previously reported as hepatitis C virus (HCV) inhibitors. To …
Number of citations: 15 pubs.acs.org

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